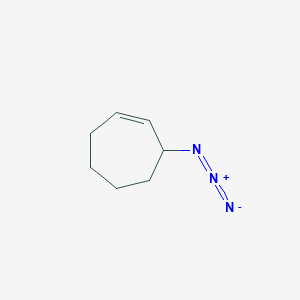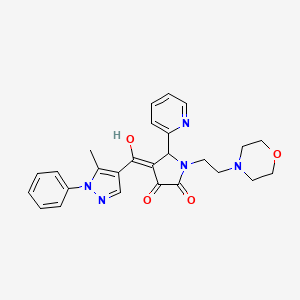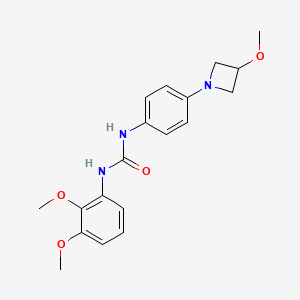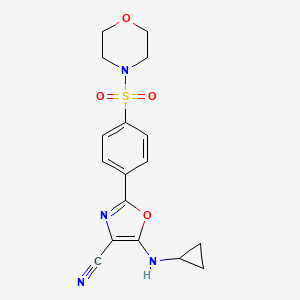
5-(Cyclopropylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclopropylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines involved in immune cell development and function. CP-690,550 has been studied extensively for its potential as a therapeutic agent for various autoimmune diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis and exploration of the chemical properties of compounds related to 5-(Cyclopropylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile have been a subject of interest. One study detailed the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles, demonstrating the versatility of oxazole derivatives in chemical synthesis. These compounds, containing phthalimidoalkyl substituents, show the potential for further functionalization and application in diverse chemical reactions (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014). Similarly, the reaction of 3,3-dichloro-2-dichloroacetylaminoacrylonitrile with amines to form 4-cyanooxazoles highlights the reactivity and potential for creating structurally diverse oxazole derivatives (Pil'o, Brovarets, Romanenko, & Drach, 2002).
Anticancer Research
Several studies have explored the anticancer properties of oxazole derivatives. For example, the synthesis and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles demonstrated promising results against a panel of cancer cell lines, underscoring the potential of these compounds in the development of new anticancer drugs (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018). This is further supported by the synthesis and pharmacological evaluation of thiazole-oxoindole hybrid compounds, which showed moderate to good cytotoxic activity against various cancer cell lines (Ammar, El-Sharief, Mohamed, Mehany, & Ragab, 2018).
Antimicrobial Applications
The synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities highlight another potential application area. Some derivatives exhibited good to moderate activities against test microorganisms, suggesting the usefulness of oxazole derivatives in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Structural Analysis and Design
Research on the structural analysis of compounds similar to 5-(Cyclopropylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, such as the design, synthesis, and crystal structure analysis of indazole derivatives, provides insights into the molecular design and optimization for specific biological activities (Lu et al., 2020).
Propiedades
IUPAC Name |
5-(cyclopropylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c18-11-15-17(19-13-3-4-13)25-16(20-15)12-1-5-14(6-2-12)26(22,23)21-7-9-24-10-8-21/h1-2,5-6,13,19H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOMRRFXJHYBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


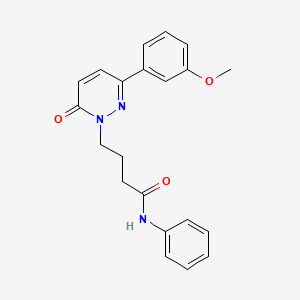
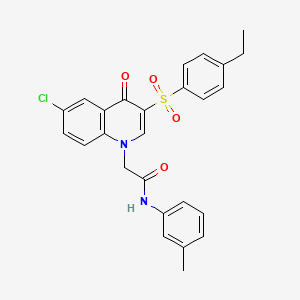
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2687371.png)

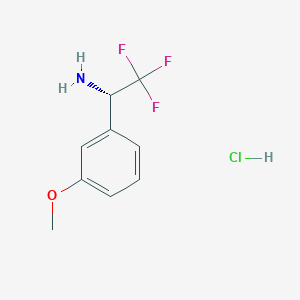
![7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2687375.png)
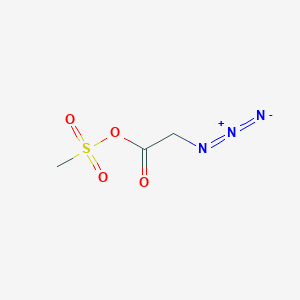
![[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2687381.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2687382.png)
